Olivetol Dimethyl Ether-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3/i1D3,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSEUBXQFHRGA-VYNTZABCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492831 | |
| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137125-91-8 | |
| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical Applications of Olivetol Dimethyl Ether D9 As a Stable Isotope Internal Standard
Mass Spectrometry-Based Quantification (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of analytes in complex mixtures. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS to ensure the accuracy and reliability of results.
Enhancing Accuracy and Precision in Complex Matrix Analysis
In the analysis of complex biological matrices such as plasma, urine, or tissue homogenates, the analyte of interest is often present at low concentrations amidst a multitude of other interfering compounds. A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like deuterium), co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or injection can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This normalization process significantly enhances the accuracy and precision of the quantification.
Mitigation of Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression or enhancement, are a major challenge in LC-MS/MS analysis. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of its concentration. Because a stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same manner. Therefore, by calculating the analyte-to-internal standard ratio, the influence of ion suppression or enhancement is effectively canceled out, leading to more accurate and reliable quantification.
Compensation for Analytical Variability
Throughout the analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection, various sources of variability can be introduced. These can include inconsistencies in extraction recovery, injection volume, and instrument response. A stable isotope-labeled internal standard experiences the same variability as the native analyte. Consequently, the use of an internal standard provides a robust way to compensate for these random and systematic errors, ensuring the reproducibility and ruggedness of the analytical method.
Chromatographic Methodologies
The choice of chromatographic technique is crucial for separating the analyte of interest from interfering components in the sample matrix before it is introduced into the mass spectrometer.
Integration with High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of non-volatile and semi-volatile compounds. In a typical workflow, the sample, fortified with the stable isotope-labeled internal standard, is injected into the HPLC system. The analyte and the internal standard co-elute from the HPLC column and are then introduced into the mass spectrometer for detection. The chromatographic conditions, such as the choice of column, mobile phase composition, and gradient elution profile, are optimized to achieve good separation of the analyte from other matrix components, thereby minimizing potential interferences.
Utilization in Gas Chromatography (GC) for Volatile Analyte Profiling
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While less common for the direct analysis of many cannabinoids which often require derivatization to increase their volatility, GC-MS is a valuable tool in analytical chemistry. In a hypothetical GC-MS application, a deuterated internal standard like Olivetol (B132274) Dimethyl Ether-d9 would be added to the sample prior to any derivatization and extraction steps. It would then co-elute with the derivatized analyte from the GC column and be detected by the mass spectrometer. The use of the internal standard would correct for variability in the derivatization reaction efficiency, injection volume, and potential thermal degradation in the injector, thus improving the accuracy of the quantification of volatile analytes.
Method Validation and Performance Characteristics
The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. When using a stable isotope-labeled internal standard like Olivetol Dimethyl Ether-d9, specific performance characteristics must be evaluated.
Evaluation of Isotopic Stability and Exchange in Biological Samples
A primary concern when using deuterated internal standards is the stability of the deuterium (B1214612) labels and the potential for hydrogen-deuterium (H/D) exchange during sample preparation and analysis. The isotopic exchange approach has been in use since its first observation in 1933 and is a key consideration in modern mass spectrometry nih.gov. The stability of the C-D bond is generally high, and under typical analytical conditions for cannabinoid analysis, the deuterium atoms in this compound, which are located on the methyl groups, are not expected to readily exchange with protons from the sample matrix or solvents.
Quantitative Analysis in Complex Biological and Botanical Samples
This compound is particularly valuable as an internal standard for the quantification of cannabinoids and their precursors in complex matrices where significant matrix effects can interfere with accurate measurement.
Determination of Cannabinoids and Their Metabolites
The accurate quantification of cannabinoids and their metabolites, such as Δ9-tetrahydrocannabinol (THC) and its major metabolite 11-nor-9-carboxy-THC (THC-COOH), in biological samples like urine and blood is essential for forensic toxicology and clinical monitoring nih.govscispace.comwikipedia.org. The use of a stable isotope-labeled internal standard is the gold standard for such analyses as it compensates for analyte loss during sample extraction and variations in instrument response due to matrix effects lcms.cz.
While the literature describes the use of various deuterated internal standards for cannabinoid analysis, such as d9-THC-COOH, the principle of using this compound would be the same kurabiotech.com. It would be added to the biological sample at a known concentration at the beginning of the sample preparation process. By monitoring the ratio of the signal from the target analyte to the signal from this compound, accurate quantification can be achieved.
Below is a hypothetical data table illustrating how this compound could be used in a calibration curve for the analysis of a cannabinoid metabolite in urine.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 12,500 | 100,000 | 0.125 |
| 10 | 25,200 | 101,000 | 0.250 |
| 25 | 63,000 | 100,500 | 0.627 |
| 50 | 126,000 | 100,800 | 1.250 |
| 100 | 255,000 | 102,000 | 2.500 |
| 250 | 630,000 | 101,500 | 6.207 |
This table is for illustrative purposes and does not represent actual experimental data.
Application in Phytocannabinoid Profiling and Chemotyping
The chemical profile of Cannabis sativa L., including the relative abundance of various phytocannabinoids and other compounds like terpenes, determines its medicinal and psychoactive properties. This chemical fingerprint is referred to as the plant's chemotype nih.govnih.gov. Accurate phytocannabinoid profiling is crucial for the classification of cannabis strains, quality control of cannabis-based products, and for understanding the "entourage effect" where multiple compounds act synergistically.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for phytocannabinoid profiling. The use of an internal standard like this compound in these analyses is critical for achieving accurate and reproducible quantitative results, which are essential for reliable chemotyping. By correcting for variations in extraction efficiency and instrument response, this compound would enable the precise determination of the concentrations of key cannabinoids, allowing for the accurate classification of cannabis samples into different chemotypes (e.g., THC-dominant, CBD-dominant, or balanced).
The table below presents a simplified example of how quantitative data, obtained using an internal standard, can be used to classify cannabis chemotypes.
| Sample ID | Δ9-THC (mg/g) | CBD (mg/g) | CBG (mg/g) | Chemotype |
| A | 185.2 | 5.1 | 10.3 | THC-Dominant |
| B | 8.5 | 150.7 | 12.1 | CBD-Dominant |
| C | 75.6 | 80.3 | 9.8 | Balanced THC/CBD |
This table is for illustrative purposes and does not represent actual experimental data.
Research Investigations Utilizing Olivetol Dimethyl Ether D9 in Biological and Mechanistic Studies
Elucidation of Metabolic Pathways and Biotransformations
The incorporation of deuterium (B1214612) atoms into the olivetol (B132274) structure provides a non-radioactive label that can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This makes it an invaluable tracer for studying complex biological systems.
The biosynthesis of major phytocannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) originates from two primary precursors: geranyl pyrophosphate and olivetolic acid. wikipedia.org The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) catalyzes the alkylation of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid (CBGA), the central precursor to a multitude of other cannabinoids. nih.gov
By introducing Olivetol Dimethyl Ether-d9 into a biological system capable of cannabinoid synthesis (such as Cannabis sativa cell cultures or engineered microorganisms), researchers can trace the metabolic fate of the labeled olivetol core. The deuterium atoms act as a stable isotopic signature. When the final cannabinoid products are analyzed, the presence and position of the deuterium label confirm that the olivetol-derived precursor was incorporated and processed through the biosynthetic pathway. This methodology allows for the unambiguous mapping of metabolic routes and the identification of key intermediates.
Table 1: Key Enzymes in the Initial Stages of Cannabinoid Biosynthesis
| Enzyme | Abbreviation | Substrates | Product |
| Tetraketide Synthase | TKS | Hexanoyl-CoA, Malonyl-CoA | Linear Tetraketide |
| Olivetolic Acid Cyclase | OAC | Linear Tetraketide | Olivetolic Acid |
| Aromatic Prenyltransferase | APT / GOT | Olivetolic Acid, Geranyl Pyrophosphate | Cannabigerolic Acid (CBGA) |
This table outlines the enzymatic steps leading to the formation of the first key cannabinoid, CBGA. nih.gov
Isotopically labeled substrates like this compound are crucial for investigating the kinetics, mechanisms, and substrate specificity of enzymes. In the cannabinoid pathway, enzymes like Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) are responsible for forming the olivetolic acid core. nih.gov
By using a deuterated substrate, researchers can:
Confirm Enzyme Activity: Detect the formation of deuterated products to verify the function of a specific enzyme in a complex mixture.
Assess Substrate Specificity: Determine if an enzyme can process the modified (deuterated) substrate. A significant change in reaction rate compared to the non-labeled version can provide insights into how the enzyme binds to its substrate.
Elucidate Reaction Mechanisms: The position of the deuterium labels can help deduce the specific chemical transformations occurring at the enzyme's active site. The synthesis of various deuterium-labeled compounds is a common strategy for detailed enzymological studies. nih.gov
Mechanistic Organic Chemistry through Isotopic Labeling
The physical properties of deuterium, specifically its greater mass compared to hydrogen, form the basis of powerful techniques used in mechanistic chemistry.
Deuterium labeling is a classic technique for tracking the movement of atoms and bond rearrangements throughout a chemical reaction. youtube.com In the synthesis of cannabinoid-like molecules, which often involves complex cyclizations and rearrangements, a deuterated precursor like this compound can act as a mechanistic probe. nih.gov
For example, if a reaction mechanism proposes the abstraction of a specific hydrogen atom from the aromatic ring of olivetol, replacing that hydrogen with deuterium would allow researchers to follow its path. If the deuterium atom is found in a different position in the final product or is transferred to another molecule, it provides direct evidence supporting the proposed mechanism. This method is instrumental in distinguishing between different possible reaction pathways.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. scielo.org.mx Because deuterium is twice as heavy as protium (B1232500) (¹H), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. princeton.edu Consequently, breaking a C-D bond requires more energy and occurs more slowly than breaking a C-H bond.
By measuring and comparing the reaction rates of Olivetol Dimethyl Ether and its d9-analog, chemists can determine if the breaking of a C-H bond on the aromatic ring or its side chain is part of the rate-determining step of the reaction.
A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the slowest step of the reaction.
A KIE near unity (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step.
This information is fundamental for understanding the transition state of a reaction and validating proposed mechanisms. nih.govnih.gov
Table 2: Interpreting Kinetic Isotope Effects (KIE)
| KIE Value (kH/kD) | Interpretation |
| ~ 1 | C-H bond cleavage is not involved in the rate-determining step. |
| 2 - 8 (Primary KIE) | C-H bond is broken during the rate-determining step. |
| > 8 | Suggests quantum tunneling of hydrogen. |
| 1.1 - 1.5 (Secondary KIE) | C-H bond is not broken but hybridization of the carbon changes during the rate-determining step. |
Development of Novel Chemical Entities and Structure-Activity Relationship Studies
While this compound is primarily a research tool, the principles of its synthesis and use are relevant to drug discovery and development. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov
In a typical SAR study, chemists synthesize a series of analogs of a lead compound, making systematic modifications to different parts of the molecule. researchgate.netbirmingham.ac.uk These analogs are then tested to see how the changes affect their interaction with a biological target, such as a receptor or enzyme. nih.gov
The synthesis of olivetol analogs, including those with modified side chains or substitution patterns on the aromatic ring, is a key strategy for developing novel cannabinoid-like molecules with potentially improved therapeutic properties. thieme.de Although not its primary purpose, deuteration can sometimes be used as a modification strategy in drug design. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. This "deuterium effect" can lead to longer-lasting effects or reduced formation of unwanted metabolites.
Precursor for Structurally Varied Cannabinoid Analogs
Olivetol and its derivatives, including olivetol dimethyl ether, are foundational precursors in the chemical synthesis of a wide array of cannabinoids. nih.govnih.gov The core structure of many cannabinoids is formed through the condensation of an olivetol-type molecule with a terpene derivative. researchgate.neteuropa.eu By using this compound in these synthetic pathways, researchers can produce deuterated versions of various cannabinoid analogs.
These isotopically labeled analogs are indispensable as internal standards for highly sensitive analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net When analyzing biological samples, such as blood or urine, the presence of a known quantity of the deuterated analog allows for precise quantification of the non-labeled target cannabinoid. iris-biotech.de The mass difference created by the deuterium atoms enables the mass spectrometer to distinguish between the internal standard and the naturally occurring analyte, correcting for any loss that may occur during sample preparation and analysis. musechem.com This ensures a high degree of accuracy and reliability in pharmacokinetic and metabolic studies. iris-biotech.de
The synthesis process typically involves a Lewis acid-catalyzed condensation of the olivetol derivative with a suitable terpene partner, such as p-menthadienol or verbenol, to yield the desired cannabinoid skeleton. europa.eu Using this compound as the starting material directly incorporates the deuterium label into the core of the resulting cannabinoid molecule.
Table 1: Examples of Cannabinoid Skeletons Synthesized from Olivetol Derivatives
| Cannabinoid Class | Common Terpene Partner | Resulting Cannabinoid Skeleton |
|---|---|---|
| Cannabidiol (CBD) Type | p-Menthadienol | Cannabidiol |
| Tetrahydrocannabinol (THC) Type | p-Menthadienol, Verbenol, Citral | Δ⁹-THC, Δ⁸-THC |
| Cannabichromene (CBC) Type | Citral | Cannabichromene |
Understanding the Fate of Olivetol Derivatives in Biological Systems
The study of how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism is a cornerstone of pharmacology and toxicology. iris-biotech.de Deuterium-labeled compounds, such as those synthesized from this compound, are exceptionally valuable tools for these investigations. springernature.com By introducing a deuterated cannabinoid into a biological system, researchers can trace its metabolic fate with high precision. nih.govresearchgate.net
When a drug is metabolized, its chemical structure is altered by enzymes in the body. Using a deuterium-labeled version allows scientists to use mass spectrometry to easily track the parent compound and its various metabolites. researchgate.net The unique mass signature of the deuterium atoms acts as a tag, making it possible to distinguish the administered compound and its byproducts from the vast number of other molecules present in a biological sample. musechem.com
This technique, known as deuterium metabolic imaging (DMI) in some applications, allows for the non-invasive investigation of tissue metabolism. nih.govnih.gov It helps to elucidate metabolic pathways, determine the rate of formation of different metabolites, and understand how quickly the compound is cleared from the body. escholarship.org Such studies are crucial for assessing the pharmacokinetic profile of new therapeutic agents and understanding the biological impact of cannabinoid derivatives. iris-biotech.denih.gov The stability of the deuterium label ensures that it remains on the molecule throughout the metabolic process, providing a clear and unambiguous signal for detection.
Table 2: Applications of Deuterium Labeling in Biological System Studies
| Application | Description | Significance |
|---|---|---|
| Pharmacokinetic (ADME) Studies | Tracing the Absorption, Distribution, Metabolism, and Excretion of a compound. iris-biotech.de | Provides critical data on a drug's lifecycle in the body, informing its therapeutic potential and safety profile. nih.gov |
| Metabolite Identification | Using mass spectrometry to detect the parent drug and its metabolites based on their unique mass-to-charge ratio. researchgate.net | Helps to identify the chemical transformations a compound undergoes, which can reveal active or toxic byproducts. |
| Internal Standards | Adding a known quantity of a labeled compound to a sample for precise quantification of the unlabeled target compound. nih.govresearchgate.net | Greatly improves the accuracy and reliability of analytical measurements in complex biological matrices. |
| Metabolic Flux Analysis | Quantifying the rate of turnover of metabolites within a biological system. nih.gov | Offers insights into the dynamic activity of metabolic pathways under various physiological or pathological conditions. |
Conclusion and Future Directions in Olivetol Dimethyl Ether D9 Research
Emerging Trends in Stable Isotope Labeling Technologies
Stable isotope labeling is a cornerstone of modern analytical and biomedical research, enabling precise tracking and quantification of molecules in complex systems. atlanchimpharma.com The field is currently experiencing significant innovation, which will directly impact the application and utility of compounds like Olivetol (B132274) Dimethyl Ether-d9. One of the primary trends is the development of more efficient and site-selective methods for introducing isotopes into complex molecules. rsc.org Advances in catalytic C-H deuteration are making it easier and more cost-effective to produce specifically labeled compounds. rsc.org
Furthermore, the integration of automation and high-throughput technologies in synthesis is accelerating the production of a wider array of stable isotope-labeled compounds. nih.gov These advancements are crucial for meeting the growing demand in fields like metabolomics, proteomics, and environmental analysis. As these technologies mature, the availability and complexity of deuterated standards, including derivatives of Olivetol Dimethyl Ether-d9, are expected to increase, allowing for more sophisticated experimental designs. Another emerging trend is the application of stable isotope labeling in conjunction with high-resolution mass spectrometry to rapidly identify drug metabolites in complex biological matrices like blood and urine. nih.gov
Expanding the Research Scope of Deuterated Resorcinol (B1680541) Ethers
This compound belongs to the chemical class of resorcinol ethers. Research into the synthesis and application of various resorcinol derivatives is ongoing. thieme-connect.dethieme.de The desymmetrization of resorcinol to create monoalkyl ethers is an area of active investigation, which could lead to novel deuterated compounds with specific properties. uea.ac.uk
The study of resorcinol-formaldehyde gels has also revealed that the presence of deuterium (B1214612) oxide can alter the chemical and physical properties of these systems. researchgate.net This suggests that deuteration can have effects beyond simply acting as a mass tag, potentially influencing intermolecular interactions and reaction kinetics. Future research could explore whether the deuteration in this compound imparts any unexpected chemical or physical properties that could be exploited in materials science or other fields. The synthesis of various 5-n-alkylresorcinols and their dimethyl ethers is of interest for creating analogues of biologically active compounds, and deuterated versions could serve as valuable tools in these studies. scienceasia.org
Integration with Computational Chemistry and Modeling
The synergy between experimental techniques using stable isotopes and computational chemistry is a rapidly growing field. acs.orged.ac.uk Hydrogen-deuterium exchange (HDX) mass spectrometry, for instance, provides experimental data on protein dynamics and interactions that can be used to guide and validate computational models of molecular structures. ed.ac.ukacs.org While this compound is a small molecule, the principles of using isotopic labeling to inform computational models are broadly applicable.
Computational modeling can be used to predict the physicochemical properties of deuterated compounds, including potential changes in chromatographic retention time or fragmentation patterns in mass spectrometry. For a compound like this compound, which is used as an internal standard, computational tools could help in designing more robust analytical methods by predicting its behavior under various conditions. aptochem.com Furthermore, computational studies can aid in the rational design of new deuterated standards with optimal properties for specific analytical challenges. compchemday.org As computational methods become more powerful, they will likely play an increasingly important role in the design, synthesis, and application of deuterated compounds. nih.gov
Potential for Advancing Pharmaceutical and Biotechnological Research
The primary role of this compound is as an internal standard for the accurate quantification of analytes in pharmaceutical and biotechnological research. aptochem.comclearsynth.com Deuterated standards are considered the gold standard in bioanalysis using mass spectrometry because they closely mimic the analyte of interest in terms of chemical and physical behavior, leading to more reliable and reproducible data. kcasbio.comresearchgate.net
The use of deuterated compounds is critical in various stages of drug discovery and development, including metabolism studies, pharmacokinetics, and bioavailability assessments. musechem.comnih.gov By providing precise measurements, compounds like this compound support the development of safer and more effective therapeutics. musechem.com In biotechnology, stable isotope-labeled compounds are essential for systems biology research, such as metabolomics and proteomics, which aim to understand complex biological systems on a molecular level. The availability of high-quality deuterated standards is a key enabler for these fields. As research in areas like cannabinoid biosynthesis and the development of cannabinoid-based therapeutics continues, the demand for labeled internal standards such as deuterated derivatives of olivetol and its ethers will likely grow. europa.eunih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for Olivetol Dimethyl Ether-d9, and which reaction parameters require optimization for high isotopic purity?
this compound is synthesized via organometallic pathways, often involving lithiation of olivetol dimethyl ether followed by isotopic deuteration. Key steps include:
- Lithiation : Using lithium bases (e.g., LDA) to deprotonate olivetol dimethyl ether, forming a reactive intermediate .
- Deuteration : Quenching the lithiated species with deuterated reagents (e.g., D2O or CD3OD) to introduce the deuterium label .
- Coupling Reactions : For downstream applications, the deuterated intermediate is coupled with terpene derivatives (e.g., p-mentha-2,8-dien-1-ol acetate) using catalysts like BF3·Et2O, achieving yields >75% . Critical parameters include reaction temperature (typically −78°C for lithiation), stoichiometry of deuterating agents, and catalyst concentration. Contamination by non-deuterated solvents must be minimized to ensure isotopic integrity .
Q. Which analytical methods are most reliable for confirming the isotopic purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H and ²H NMR verify deuterium incorporation and positional specificity. Absence of non-deuterated peaks in ¹H spectra confirms isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., [M+D]+) and quantifies deuterium enrichment (>98% required for kinetic studies) .
- Chromatography : Reverse-phase HPLC or UPLC with UV/Vis detection ensures chemical purity (>99%), as demonstrated in THC analog synthesis . Cross-validation using multiple techniques is recommended to address potential artifacts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks, as ether derivatives are volatile .
- Static Control : Ground equipment to prevent ignition of flammable vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent solvent spread .
Advanced Research Questions
Q. How can this compound be applied in kinetic isotope effect (KIE) studies to elucidate cannabinoid biosynthesis mechanisms?
Deuterium labeling introduces measurable isotopic effects on reaction rates, enabling KIE analysis of enzymatic or chemical steps (e.g., cyclization in THC biosynthesis). For example:
- Enzymatic Studies : Compare reaction rates of deuterated vs. non-deuterated substrates in enzymes like THC synthase .
- Mechanistic Probes : Use ²H NMR to track deuterium retention during acid-catalyzed terpene coupling, revealing transition-state geometry . Challenges include distinguishing primary vs. secondary KIEs and ensuring isotopic labeling does not alter substrate binding .
Q. What are the reactivity differences between this compound and its non-deuterated counterpart in organometallic reactions?
- Kinetic Effects : Deuterium’s higher mass slows reaction kinetics in lithiation steps, requiring longer reaction times or elevated temperatures for equivalent yields .
- Stability : Deuteration may stabilize intermediates by reducing β-hydride elimination, as seen in cuprate coupling reactions .
- Side Reactions : Non-deuterated impurities can skew results; rigorous purification (e.g., column chromatography) is essential .
Q. How should researchers address discrepancies in reported yields or side-product profiles during this compound synthesis?
- Parameter Screening : Optimize catalyst loading (e.g., BF3·Et2O at 0.1–1.0 eq.) and solvent polarity (e.g., THF vs. diethyl ether) to suppress byproducts like over-deuterated isomers .
- Isotopic Purity Checks : Use MS to detect non-deuterated contaminants from incomplete quenching or reagent impurities .
- Cross-Validation : Compare results across synthetic routes (e.g., cycloaddition vs. cuprate coupling) to identify method-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
